molecular formula C16H17NO2 B1334126 (3,4-Dimethyl-phenylamino)-phenyl-acetic acid CAS No. 725252-91-5

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid

Cat. No. B1334126
M. Wt: 255.31 g/mol
InChI Key: GNWPCRABGHIXGH-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid, also known as DMPA, is a synthetic amino acid derivative that has been studied for its potential applications in scientific research, biochemical processes, and physiological effects. DMPA is a versatile compound, as it can be used in a variety of ways, from synthesizing other compounds to being used as a drug. DMPA has been studied extensively, and its properties are well-documented.

Scientific Research Applications

Dual Enzyme Inhibition

3,4-Dimethyl-phenylamino-phenyl-acetic acid derivatives exhibit significant pharmacological properties, particularly in enzyme inhibition. For instance, ML 3000, a related compound, is known to be a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This inhibition has shown potential in various pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects, without causing gastrointestinal damage in animal models (Laufer et al., 1994).

Respiratory Disease Treatment

Derivatives of 3,4-Dimethyl-phenylamino-phenyl-acetic acid have been implicated in the treatment of respiratory diseases like asthma. AM-461, a DP2 receptor antagonist that includes related chemical structures, has shown promise in the treatment of inflammatory and respiratory diseases, as indicated by Phase I clinical data (Norman, 2011).

Photoinduced Reductive Transformation

Research has also explored the use of related chemical structures in photoinduced reductive transformations. A study involving 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid demonstrated effective transformation of α,β-epoxy ketones to β-hydroxy ketones, a process significant in organic synthesis (Hasegawa et al., 2004).

Chemical Structure and Bonding

The study of the chemical structure and molecular bonding of compounds related to 3,4-Dimethyl-phenylamino-phenyl-acetic acid is also a focus. For instance, diclofenac acid, a compound with a similar structure, has been analyzed for its polymorphic forms and intermolecular bonding, providing insights into the stability and properties of these molecules (Castellari & Ottani, 1997).

Spectrophotometric Analysis

Another aspect of scientific research involves the development of methods for analyzing these compounds. A spectrophotometric method for determining [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals highlights the importance of analytical techniques in quality control and drug development (Bazel et al., 2009).

properties

IUPAC Name

2-(3,4-dimethylanilino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPCRABGHIXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374409
Record name (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid

CAS RN

725252-91-5
Record name α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725252-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethyl-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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